molecular formula C9H8ClNO3S B8308692 5-Chloro-6-sulfamoyl-1-indanone

5-Chloro-6-sulfamoyl-1-indanone

Cat. No. B8308692
M. Wt: 245.68 g/mol
InChI Key: WOHKJXGEOBJPGB-UHFFFAOYSA-N
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Patent
US04129656

Procedure details

99.6 Grams of 5-chloro-6-chlorosulfonyl-1-indanone are introduced portionwise into 700 ml of liquid ammonia. The solvent is allowed to evaporate and the residue is dissolved in water, is heated within a short time on the water-bath and is filtered after the addition of active charcoal. The solution is acidified with hydrochloric acid to a pH of 2, the precipitate is filtered off with suction and is washed with water. The melting point of 5-chloro-6-sulfamoyl-1-indanone is in the range of from 205° to 208° C., and after recrystallization from a mixture of acetone and water it is 216° to 218° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[S:11](Cl)(=[O:13])=[O:12])[C:7](=[O:15])[CH2:6][CH2:5]2.[NH3:16]>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[S:11](=[O:13])(=[O:12])[NH2:16])[C:7](=[O:15])[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2CCC(C2=CC1S(=O)(=O)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
liquid
Quantity
700 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to evaporate
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
TEMPERATURE
Type
TEMPERATURE
Details
is heated within a short time on the water-bath
FILTRATION
Type
FILTRATION
Details
is filtered
ADDITION
Type
ADDITION
Details
after the addition of active charcoal
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
is in the range of from 205° to 208° C.
CUSTOM
Type
CUSTOM
Details
after recrystallization
ADDITION
Type
ADDITION
Details
from a mixture of acetone and water it
CUSTOM
Type
CUSTOM
Details
is 216° to 218° C.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2CCC(C2=CC1S(N)(=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.